Home > Products > Screening Compounds P36851 > cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone
cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone -

cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Catalog Number: EVT-5980276
CAS Number:
Molecular Formula: C16H21NO
Molecular Weight: 243.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-7 (6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline)

  • Compound Description: (±)-7 is a high-affinity ligand for the σ2 receptor, demonstrating significant subtype selectivity over the σ1 receptor []. This compound has been radiolabeled with Carbon-11 ([11C]-(±)-7) for investigation as a potential Positron Emission Tomography (PET) tracer for imaging σ2 receptor function in the central nervous system [].
  • Compound Description: (±)-8 is the desmethyl analog of (±)-7, also exhibiting high affinity for the σ2 receptor but with lower subtype selectivity compared to (±)-7 []. Like its counterpart, (±)-8 has been radiolabeled with Carbon-11 ([11C]-(±)-8) to investigate its potential as a PET radiotracer for imaging σ2 receptors [].

Elacridar and Tariquidar

  • Compound Description: Elacridar and tariquidar are established P-glycoprotein (P-gp) modulators, known for their ability to reverse multidrug resistance [, ]. These compounds are often used as benchmarks in the development of novel P-gp inhibitors and modulators.
  • Relevance: Research has explored 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives as potential multidrug resistance reversers, drawing comparisons to elacridar and tariquidar as reference P-gp modulators [, ]. These studies aimed to understand the structure-activity relationship within this chemical class, particularly focusing on the impact of different substituents on P-gp interaction and selectivity. Although structurally distinct from 2-(Cyclohexylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, the shared focus on the 1,2,3,4-tetrahydroisoquinoline core and exploration in the context of P-gp modulation makes elacridar and tariquidar relevant in this analysis.

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound has been investigated for its psychopharmacological properties. Studies revealed sedative-anxiolytic effects in mice at doses of 10 and 20 mg/kg when administered intragastrically [].

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

  • Compound Description: PDTic is a potent and selective κ opioid receptor antagonist []. It exhibits a high affinity for the κ opioid receptor with minimal interaction with μ and δ opioid receptor subtypes, suggesting potential therapeutic applications in treating depression, anxiety, and substance abuse disorders [].
  • Relevance: Although structurally distinct from 2-(Cyclohexylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, PDTic serves as a reference compound for a series of 1,2,3,4-tetrahydroisoquinoline derivatives explored for their κ opioid receptor antagonist activity [, ]. The studies highlight the potential of this chemical scaffold in developing novel therapeutics targeting the κ opioid receptor.

(3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic)

  • Compound Description: CDTic represents a lead compound in a series of potent and selective κ opioid receptor antagonists []. It demonstrates high affinity for the κ opioid receptor while showing significant selectivity over μ and δ opioid receptors []. The promising pharmacological profile of CDTic suggests its potential as a therapeutic agent for treating conditions like depression, anxiety, and substance abuse.

7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)* Compound Description: 1MeTIQ is an endogenous compound with anti-dopaminergic activity []. It is suggested to have a potential neuroprotective effect against dopaminergic neurodegeneration, specifically in the context of Parkinson's disease []. * Relevance: Both 1MeTIQ and 2-(Cyclohexylcarbonyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure. The key difference is the presence of a methyl group at the 1-position in 1MeTIQ and a cyclohexylcarbonyl group at the 2-position in 2-(Cyclohexylcarbonyl)-1,2,3,4-tetrahydroisoquinoline.

8. 1,2,3,4-Tetrahydroisoquinoline (TIQ)* Compound Description: TIQ is a compound that can readily pass through the blood-brain barrier and is thought to be involved in the onset of Parkinson's disease []. * Relevance: TIQ is the core structure of 2-(Cyclohexylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, with the latter having a cyclohexylcarbonyl group at the 2-position.

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 exhibited significant tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines []. This activity is attributed to its ability to induce autophagy in these cells, a process that leads to the degradation and recycling of cellular components []. The bulky substituents on TQ9, specifically the 3,4-dimethoxybenzoyl group, are thought to play a role in its cytotoxic activity [].

Ethyl 2-Benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: TD13 demonstrated potent tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines []. This activity is attributed to the presence of both an ethoxycarbonyl and a benzyloxycarbonyl group in its structure, highlighting the importance of molecular size for cytotoxicity induction [].

Properties

Product Name

cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

IUPAC Name

cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C16H21NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h4-6,9,14H,1-3,7-8,10-12H2

InChI Key

FICYXOJLBPZQGF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.